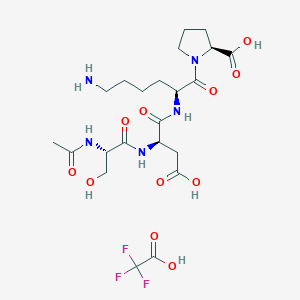

N-Acetyl-Ser-Asp-Lys-Pro (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acétyl-Ser-Asp-Lys-Pro (TFA) est un tétrapeptide endogène sécrété par la moelle osseuse. Il est un substrat spécifique pour le site N-terminal de l'enzyme de conversion de l'angiotensine (ECA). Ce composé joue un rôle significatif dans divers processus biologiques, notamment la régulation de la prolifération des cellules souches hématopoïétiques et l'inhibition de la fibrose et de l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-Acétyl-Ser-Asp-Lys-Pro (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Les acides aminés sont couplés à la résine à l'aide de réactifs de couplage tels que le HBTU ou le DIC.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide de TFA.

Clivage : Le peptide est clivé de la résine à l'aide d'un cocktail de clivage contenant du TFA.

Méthodes de production industrielle

La production industrielle de N-Acétyl-Ser-Asp-Lys-Pro (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie liquide haute performance (HPLC), pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

N-Acétyl-Ser-Asp-Lys-Pro (TFA) subit diverses réactions chimiques, notamment :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques.

Oxydation : Le résidu sérine peut être oxydé pour former un groupe hydroxyle.

Réduction : Le résidu acide aspartique peut subir une réduction pour former de l'aspartate.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides ou des acides aminés plus petits résultant du clivage des liaisons peptidiques. Les réactions d'oxydation et de réduction modifient les groupes fonctionnels sur les résidus d'acides aminés .

Applications De Recherche Scientifique

N-Acétyl-Ser-Asp-Lys-Pro (TFA) présente un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la dégradation des peptides.

Biologie : Joue un rôle dans la régulation de la prolifération et de la différenciation des cellules souches hématopoïétiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de la fibrose, de l'inflammation et de l'hypertension.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil de recherche dans diverses analyses biochimiques .

Mécanisme d'action

N-Acétyl-Ser-Asp-Lys-Pro (TFA) exerce ses effets en interagissant avec le site N-terminal de l'enzyme de conversion de l'angiotensine (ECA). Cette interaction inhibe l'activité de l'enzyme, conduisant à une diminution de la production d'angiotensine II, un puissant vasoconstricteur. Le composé inhibe également la phosphorylation de Smad2 dans les fibroblastes cardiaques, réduisant la fibrose et l'inflammation .

Mécanisme D'action

N-Acetyl-Ser-Asp-Lys-Pro (TFA) exerts its effects by interacting with the N-terminal site of angiotensin-converting enzyme (ACE). This interaction inhibits the enzyme’s activity, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. The compound also inhibits the phosphorylation of Smad2 in cardiac fibroblasts, reducing fibrosis and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de N-Acétyl-Ser-Asp-Lys-Pro : Autre forme du composé ayant une activité biologique similaire.

Thymuline bêta 4 : Une protéine précurseur qui est clivée enzymatiquement pour produire N-Acétyl-Ser-Asp-Lys-Pro (TFA).

Inhibiteurs de l'enzyme de conversion de l'angiotensine : Une classe de composés qui inhibent également l'activité de l'ECA, mais par différents mécanismes

Unicité

N-Acétyl-Ser-Asp-Lys-Pro (TFA) est unique en raison de son interaction spécifique avec le site N-terminal de l'ECA et de son rôle dans la régulation de la prolifération des cellules souches hématopoïétiques. Contrairement aux autres inhibiteurs de l'ECA, il cible sélectivement les cellules progénitrices quiescentes et possède des propriétés antifibrotiques et anti-inflammatoires .

Propriétés

Formule moléculaire |

C22H34F3N5O11 |

|---|---|

Poids moléculaire |

601.5 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1 |

Clé InChI |

LKOFRAPICMDYPN-UOIZBMALSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B10775108.png)

![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)

![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)

![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)

![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)

![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)